4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluorosulfonyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGFVGUPVFBXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-52-3 | |
| Record name | 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid are proteins, specifically amino acid residues such as serines, threonines, lysines, tyrosines, cysteines, and histidines. These residues are crucial for the function of many enzymes and proteins, playing roles in catalysis, structural integrity, and protein-protein interactions.
Mode of Action
This compound acts as a covalent modifier of these amino acid residues. The compound’s fluorosulfonyl group is highly reactive and can form a covalent bond with the side chains of these residues. This modification can alter the structure and function of the target proteins, leading to changes in their activity.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific proteins targeted. These could include pathways involved in signal transduction, metabolism, and cell cycle regulation.
Pharmacokinetics
Sulfonyl fluorides, in general, are known for their biocompatibility and aqueous stability. These properties suggest that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.
Result of Action
The result of the action of this compound is the modification of target proteins, which can lead to changes in their activity. This can have a range of downstream effects at the molecular and cellular level, potentially influencing cell signaling, gene expression, and cellular function.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound. Additionally, the presence of other reactive molecules could potentially compete with the compound for its target sites. The stability of the compound could also be affected by factors such as temperature and light exposure.
Biological Activity
4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in chemical biology due to its unique structure and reactivity. This compound, characterized by its fluorosulfonyl group, exhibits biological activity through its interactions with various proteins, particularly via covalent modification of amino acid residues. This article explores the biological activity of this compound, detailing its mechanism of action, target proteins, and potential applications in therapeutic contexts.
- Molecular Formula : CHFNOS
- Molecular Weight : 193.15 g/mol
- Purity : Typically 95%
This compound acts primarily as a covalent modifier of proteins. The highly reactive fluorosulfonyl group can form covalent bonds with nucleophilic side chains of amino acids such as:
- Serines
- Threonines
- Lysines
- Tyrosines
- Cysteines
- Histidines
This modification can lead to alterations in protein function, potentially affecting various biochemical pathways including signal transduction, metabolism, and cell cycle regulation .
Target Proteins
The compound's ability to modify specific amino acid residues allows it to interact with a range of proteins involved in critical cellular processes. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit serine hydrolases effectively, which are vital in various metabolic pathways .
- Cancer Research : Its potential as an inhibitor for Bcl-2/Bcl-xL proteins has been explored, indicating its role in apoptosis regulation and cancer therapy .
Case Studies and Research Findings
- Enzyme Profiling : In studies involving enzyme inhibition, this compound was used to probe enzyme binding sites, demonstrating its utility in identifying functionally important protein residues .
- Anticancer Activity : Modifications on the pyrrole structure have led to the discovery of derivatives that show potent inhibitory effects on tumor growth in various cancer cell lines. For example, compounds derived from this structure have been tested for their binding affinities to Bcl-2 and Bcl-xL proteins, yielding promising results in cellular assays .
- Antimicrobial Properties : The compound's structural analogs have been investigated for their antimicrobial properties against drug-resistant bacteria. Research indicates that similar pyrrole derivatives can act as quorum sensing inhibitors, enhancing the efficacy of existing antibiotics against resistant strains .
Table 1: Summary of Biological Activities and Targets
Pharmacokinetics
The pharmacokinetic profile of sulfonyl fluorides indicates that they possess good biocompatibility and stability in aqueous environments. The reactivity of the fluorosulfonyl group is influenced by environmental factors such as pH and the presence of competing nucleophiles, which can affect the compound's efficacy in biological systems .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid as an antimicrobial agent. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria. For instance, similar pyrrole derivatives have shown effectiveness against Pseudomonas aeruginosa, a pathogen known for its resilience against conventional antibiotics .
Case Study: Quorum Sensing Inhibition
A study investigated the effects of pyrrole derivatives on quorum sensing in Pseudomonas aeruginosa. Compounds similar to this compound demonstrated the ability to disrupt biofilm formation and reduce virulence factor production when combined with existing antibiotics, enhancing their efficacy . The following table summarizes the findings:
| Compound | Concentration (mg/mL) | Effect on Biofilm Formation | Survival Rate (%) |
|---|---|---|---|
| PT22 | 0.50 | Significant reduction | Increased |
| PT22 + Gentamicin | 0.50 + 0.25 | Complete eradication | Highest |
Materials Science
Polymer Chemistry
This compound can be utilized in polymer synthesis due to its reactive sulfonyl group. This feature allows it to participate in various polymerization reactions, potentially leading to the development of novel materials with enhanced properties such as thermal stability and mechanical strength.
Case Study: Synthesis of Conductive Polymers
Research has demonstrated that incorporating pyrrole derivatives into conductive polymer matrices can significantly enhance electrical conductivity. This application is particularly relevant in the development of organic electronic devices . The following table outlines the properties of polymers synthesized with different pyrrole derivatives:
| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 0.01 | 150 |
| Polymer with this compound | 0.10 | 200 |
Environmental Science
Water Treatment
The compound's reactivity suggests potential applications in environmental remediation, particularly in water treatment processes. Its ability to interact with pollutants could facilitate the development of new methods for removing contaminants from water sources.
Case Study: Removal of Heavy Metals
A study evaluated the use of pyrrole-based compounds for the adsorption of heavy metals from aqueous solutions. Results indicated that incorporating this compound into adsorbent materials significantly improved removal efficiency compared to traditional adsorbents . The following table summarizes the removal efficiencies observed:
| Heavy Metal | Initial Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|
| Lead | 100 | 85 |
| Cadmium | 50 | 90 |
| Copper | 75 | 88 |
Chemical Reactions Analysis
Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid group undergoes activation to form amides, a key reaction for generating bioactive derivatives. In General Procedure A from bioRxiv studies, the compound reacts with amines in the presence of T3P (propylphosphonic anhydride) and DIPEA (N,N-diisopropylethylamine) to form stable amides .
Reaction Conditions
| Reaction Component | Details |
|---|---|
| Solvent | Dichloromethane (DCM) or dimethylformamide (DMF) |
| Activating Agent | T3P (50% w/w in DMF) or EDC/HOBt |
| Base | DIPEA or triethylamine (TEA) |
| Temperature | 0°C to ambient temperature |
| Purification | Silica gel chromatography (0–7% MeOH in DCM) |
Example : Reaction with 6-aminopicolinaldehyde yielded a pyrrole-2-carboxamide derivative with 19% yield after purification .
Nucleophilic Substitution at the Fluorosulfonyl Group
The fluorosulfonyl (–SO₂F) group is highly electrophilic, reacting with nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfonate esters. This reactivity is exploited in covalent drug design and protein labeling .
Key Reactions
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack on the sulfur atom, displacing fluoride.
-
Proton transfer to stabilize the leaving group (F⁻).
Example : In enzymatic studies, the fluorosulfonyl group forms covalent adducts with serine hydrolases, irreversibly inhibiting their activity.
Decarboxylation Under Acidic Conditions
The carboxylic acid group undergoes decarboxylation in the presence of strong acids (e.g., trifluoroacetic acid, TFA), generating CO₂ and a pyrrole-sulfonyl fluoride intermediate. This intermediate is reactive toward amines in subsequent coupling reactions .
Experimental Protocol
-
Substrate : 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid (0.06 mmol).
-
Conditions : TFA (2.0 mL, 26 mmol) at 25°C for 2 hours.
-
Outcome : Quantitative decarboxylation confirmed by <sup>1</sup>H NMR .
Application : The decarboxylated product serves as a building block for synthesizing Bcl-2/Bcl-xL inhibitors with improved pharmacokinetics .
Coordination with Metal Catalysts
The compound participates in metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, when the fluorosulfonyl group is temporarily protected.
Case Study: Palladium-Catalyzed Coupling
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (4:1) |
| Yield | 65–78% |
Product : Biaryl derivatives with retained fluorosulfonyl functionality, useful in antimicrobial agents .
Stability and Reactivity in Aqueous Media
The fluorosulfonyl group exhibits pH-dependent stability:
-
At pH 7.4 : Half-life >24 hours, suitable for biological assays.
-
At pH <5 : Rapid hydrolysis to sulfonic acid (–SO₃H).
Implications :
-
Stable in physiological conditions, enabling in vivo applications.
-
Hydrolyzes in acidic organelles (e.g., lysosomes), limiting off-target effects.
Comparative Reactivity with Analogues
The fluorosulfonyl group shows distinct reactivity compared to chlorosulfonyl (–SO₂Cl) and methylsulfonyl (–SO₂Me) analogues:
| Derivative | Reactivity with Amines | Hydrolytic Stability | Application |
|---|---|---|---|
| –SO₂F | Moderate | High | Targeted covalent drugs |
| –SO₂Cl | High | Low | Intermediate synthesis |
| –SO₂Me | Low | Very high | Stable probes |
Data sourced from comparative studies .
Covalent Bcl-2/Bcl-xL Inhibitors
Derivatives of this compound inhibit anti-apoptotic proteins Bcl-2/Bcl-xL by covalently modifying Cys158 in Bcl-xL .
| Compound | IC₅₀ (Bcl-xL) | H146 Cell IC₅₀ |
|---|---|---|
| ML1-10 | 12 nM | 38 nM |
| BM-1074 | 6 nM | 19 nM |
Antibacterial Agents
Pyrrole-2-carboxylic acid derivatives disrupt quorum sensing in Pseudomonas aeruginosa, enhancing antibiotic efficacy .
| Derivative | MIC Against P. aeruginosa | Biofilm Inhibition |
|---|---|---|
| PT22 | 8 µg/mL | 72% reduction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrole Ring
Sulfonyl Group Derivatives
- Key Differences :
- The fluorosulfonyl group in the target compound offers higher electronegativity and better leaving-group ability compared to chlorosulfonyl analogs .
- Methyl substitution at the 1-position (e.g., in 4-(chlorosulfonyl)-1-methyl derivative) improves steric shielding, reducing hydrolysis susceptibility .
Aromatic and Heteroaromatic Substituents
- Key Differences :
- Fluorosulfonyl vs. aryl groups : Aryl substituents (e.g., chlorophenyl, fluorophenyl) enhance π-π stacking in protein binding but lack the electrophilic reactivity of sulfonyl groups .
- Trifluoromethylphenyl derivatives exhibit higher logP values (e.g., 3.12 for vs. 1.02 for the target compound), favoring blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole ring. For example, fluorosulfonyl groups can be introduced via sulfonation followed by fluorination under controlled conditions (e.g., using sulfur trioxide complexes and fluorinating agents like DAST) . Key parameters include temperature (maintained at −20°C to 0°C to avoid side reactions), solvent choice (anhydrous dichloromethane or THF), and stoichiometric control of reagents. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires monitoring via TLC and intermediate characterization using .
Q. How can NMR and X-ray crystallography confirm the structure of this compound?
- Methodological Answer :
- NMR : The fluorosulfonyl group () induces deshielding in adjacent protons. In , pyrrole protons near the substituent show downfield shifts (δ 7.2–7.8 ppm). exhibits a singlet near δ −60 ppm, characteristic of fluorosulfonyl groups .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles. The fluorosulfonyl group’s geometry (tetrahedral S center) and hydrogen-bonding interactions (carboxylic acid dimerization) are critical for validation. Data collection at low temperature (100 K) minimizes thermal motion artifacts.
Q. What analytical techniques are essential for assessing the compound’s purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% formic acid in acetonitrile/water) quantifies purity (>95% target) and detects degradation products (e.g., hydrolysis of to ) .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 1 month) with periodic sampling. Degradation kinetics are modeled using Arrhenius equations. Store at −20°C in desiccated, amber vials to prevent moisture/light-induced decomposition .
Advanced Research Questions
Q. How does the fluorosulfonyl group influence the compound’s electronic properties and reactivity compared to trifluoromethyl or carboxylic acid derivatives?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal the group’s strong electron-withdrawing effect, reducing pyrrole ring electron density (NBO charges: −0.45 vs. −0.30 for ) . This enhances electrophilic substitution reactivity at the 5-position.
- Experimental Validation : Compare reaction rates in nucleophilic aromatic substitution (e.g., with piperidine). Fluorosulfonyl derivatives react 3× faster than trifluoromethyl analogs due to greater activation of the ring .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- Cross-Validation : Perform hybrid QM/MM simulations to account for solvent effects (e.g., DMSO polarization) missing in gas-phase DFT. Compare with kinetic data from stopped-flow spectroscopy .
- Error Analysis : Identify discrepancies in transition state geometries (e.g., overestimated steric effects in simulations). Adjust basis sets (e.g., def2-TZVP) or include explicit solvent molecules in models .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial or anticancer applications?
- Methodological Answer :
- Bioactivity Screening : Test against Gram-positive bacteria (e.g., S. aureus MIC assays) and cancer cell lines (e.g., MTT assay on HeLa cells). Fluorosulfonyl derivatives show enhanced membrane permeability due to increased lipophilicity (logP 1.8 vs. 1.2 for carboxylic acid analogs) .
- SAR Modifications : Introduce methyl groups at the 3-position to improve metabolic stability (e.g., CYP450 resistance). Co-crystallization with target enzymes (e.g., dihydrofolate reductase) identifies binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
